molecular formula C17H17ClN2O3 B4736427 N-(4-butylphenyl)-2-chloro-4-nitrobenzamide

N-(4-butylphenyl)-2-chloro-4-nitrobenzamide

Cat. No. B4736427
M. Wt: 332.8 g/mol
InChI Key: GCROSISSFPFKJP-UHFFFAOYSA-N
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Description

"N-(4-butylphenyl)-2-chloro-4-nitrobenzamide" is a compound of interest in the field of chemistry due to its unique structure and potential applications. While the specific compound "N-(4-butylphenyl)-2-chloro-4-nitrobenzamide" is not directly mentioned in available literature, similar compounds have been synthesized and studied, offering insights into their synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including regio- and stereo-controlled rearrangements and the use of specific reagents to achieve the desired molecular structure. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and related compounds involves multiple steps, including nitration, acylation, and specific rearrangement processes (He et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction methods, NMR, MS, and IR spectroscopy to determine the configuration and conformation of the compound. These studies reveal the compound's crystal structure, including unit cell parameters, space group, and stabilization interactions like pi-pi conjugation and hydrogen bonding (He et al., 2014).

properties

IUPAC Name

N-(4-butylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-3-4-12-5-7-13(8-6-12)19-17(21)15-10-9-14(20(22)23)11-16(15)18/h5-11H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROSISSFPFKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-chloro-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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